

An In-depth Technical Guide to 9-benzyl-6-chloro-9H-purine

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Compound of Interest

Compound Name: 9-benzyl-6-chloro-9H-purine

Cat. No.: B016408

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of **9-benzyl-6-chloro-9H-purine**. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and pathway visualizations to support further investigation of this purine derivative.

Physicochemical Properties

9-benzyl-6-chloro-9H-purine is an off-white solid that serves as a key intermediate in the synthesis of various biologically active molecules, particularly 1-substituted adenine derivatives. [1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ ClN ₄	[1][2]
Molecular Weight	244.68 g/mol	[1]
CAS Number	1928-76-3	[1]
Appearance	Off-white solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as DMSO and dimethylformamide.	

Synthesis of 9-benzyl-6-chloro-9H-purine

The synthesis of **9-benzyl-6-chloro-9H-purine** is typically achieved through the N9-alkylation of 6-chloropurine with a benzyl halide. This method is a common strategy for the preparation of 9-substituted purine derivatives.

Experimental Protocol: N9-benylation of 6-chloropurine

This protocol is a generalized procedure based on established methods for the synthesis of N9-substituted purine derivatives.

Materials:

- 6-chloropurine
- Benzyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 6-chloropurine (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the suspension at room temperature for 15 minutes.
- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield **9-benzyl-6-chloro-9H-purine**.

Biological Activity and Potential Signaling Pathways

Purine analogs are a well-established class of compounds with diverse biological activities, including anticancer and antiviral properties.^[3] They often exert their effects by interacting with key cellular enzymes and signaling pathways.

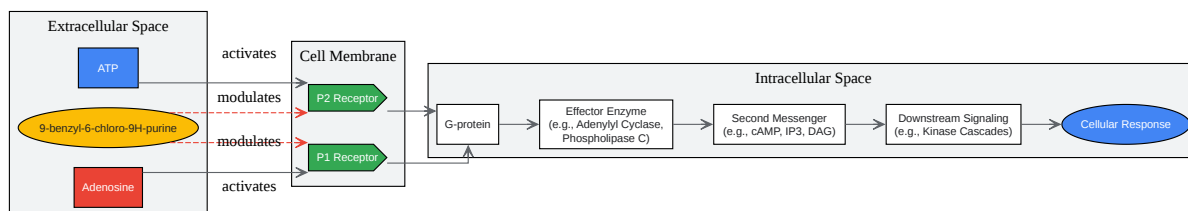
Potential as a Kinase Inhibitor

Many purine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The structural scaffold of **9-benzyl-6-chloro-9H-purine** makes it a candidate for investigation as a kinase inhibitor.

Involvement in Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides, such as ATP and adenosine.[4][5] These molecules activate specific purinergic receptors (P1 and P2 receptors) on the cell surface, triggering downstream signaling cascades that regulate a wide range of physiological processes.[5][6][7] Purine analogs can modulate these pathways, leading to various cellular responses.

Below is a simplified representation of a generic purinergic signaling pathway that could be modulated by a purine derivative.



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A simplified diagram of a purinergic signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of **9-benzyl-6-chloro-9H-purine**, standard in vitro assays can be employed.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a compound against a specific protein kinase.

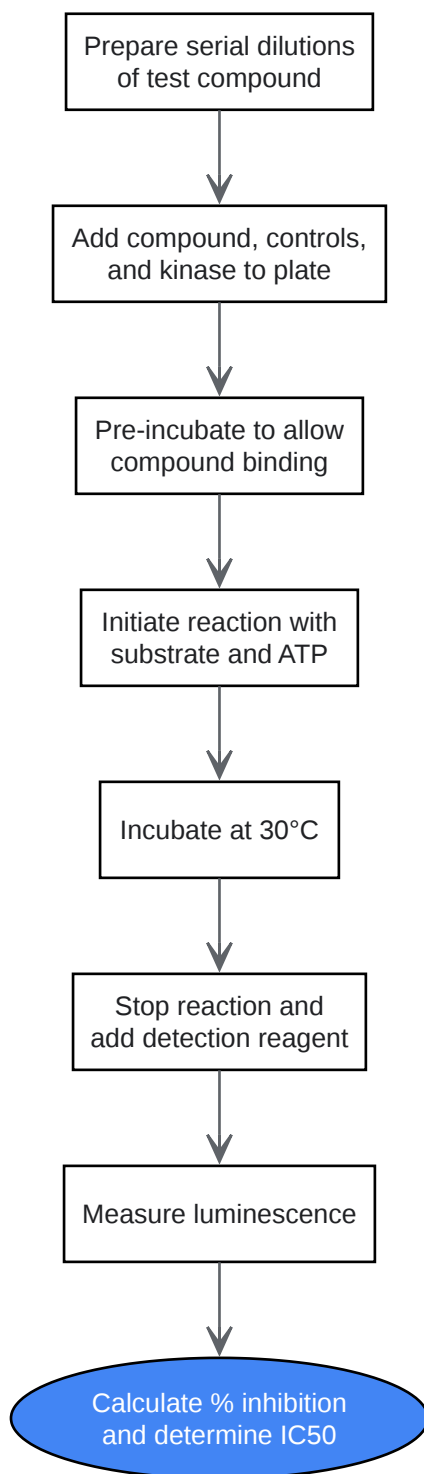
Materials:

- Purified protein kinase
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- **9-benzyl-6-chloro-9H-purine** (test compound)
- Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well or 384-well plates
- Plate reader (luminometer)

Procedure:

- Prepare serial dilutions of **9-benzyl-6-chloro-9H-purine** in DMSO.
- In a multi-well plate, add the test compound dilutions, a positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control.
- Add the purified kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

- The luminescent signal, which is proportional to kinase activity, is measured using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} value by plotting the data using a dose-response curve.



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Experimental workflow for a kinase inhibition assay.

This technical guide provides a foundational understanding of **9-benzyl-6-chloro-9H-purine**. Further experimental validation is necessary to fully elucidate its biological activities and mechanism of action.

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